2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Incorporation of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through acylation reactions using ethoxybenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., halogens, acyl chlorides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide include other indolizine derivatives with different functional groups, such as:
- 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-iodophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIJGFTOLDIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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